3-(1,3-Diphenylpropan-2-yl)pyridine
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Overview
Description
3-(1,3-Diphenylpropan-2-yl)pyridine is an organic compound with the molecular formula C20H19N It is a derivative of pyridine, featuring a 1,3-diphenylpropan-2-yl group attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Diphenylpropan-2-yl)pyridine typically involves the alkylation of 1,3-diphenylpropan-2-one with pyridine. One common method includes the protection of the keto group in 1,3-diphenyl-2-propanone using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The final step involves the hydrolysis of dioxolanes to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts, solvents, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Diphenylpropan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-Diphenylpropan-2-yl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of advanced materials, such as graphene nanostructures.
Mechanism of Action
The mechanism of action of 3-(1,3-Diphenylpropan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, influencing various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Diphenylpropan-2-yl)benzene
- 3-(1,3-Diphenylpropan-2-yl)thiophene
- 3-(1,3-Diphenylpropan-2-yl)furan
Uniqueness
Compared to similar compounds, 3-(1,3-Diphenylpropan-2-yl)pyridine stands out due to its unique pyridine ring, which imparts distinct chemical properties and reactivity. The presence of the pyridine ring enhances its ability to form coordination complexes and participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
6301-82-2 |
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Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
3-(1,3-diphenylpropan-2-yl)pyridine |
InChI |
InChI=1S/C20H19N/c1-3-8-17(9-4-1)14-20(19-12-7-13-21-16-19)15-18-10-5-2-6-11-18/h1-13,16,20H,14-15H2 |
InChI Key |
RKZUKOWEAGWWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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